molecular formula C9H6Cl2FN3O2S B13516487 3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-4-sulfonamide

3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B13516487
M. Wt: 310.13 g/mol
InChI Key: JJANULFRQPEVMF-UHFFFAOYSA-N
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Description

3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-4-sulfonamide is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a dichlorofluorophenyl group attached to a pyrazole ring, which is further substituted with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-4-sulfonamide typically involves the reaction of 2,4-dichloro-5-fluoroaniline with appropriate reagents to form the pyrazole ring, followed by sulfonation to introduce the sulfonamide group. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like sulfuric acid or phosphoric acid to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in DMF.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its action can include inhibition of cell proliferation, induction of apoptosis, or modulation of inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-dichloro-5-fluorophenyl)-1-phenyl-1H-pyrazole-4-amine
  • 3-(2,4-dichloro-5-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid
  • 3-(2,4-dichloro-5-fluorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde

Uniqueness

Compared to similar compounds, 3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-4-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This functional group enhances its solubility, stability, and potential for interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H6Cl2FN3O2S

Molecular Weight

310.13 g/mol

IUPAC Name

5-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-4-sulfonamide

InChI

InChI=1S/C9H6Cl2FN3O2S/c10-5-2-6(11)7(12)1-4(5)9-8(3-14-15-9)18(13,16)17/h1-3H,(H,14,15)(H2,13,16,17)

InChI Key

JJANULFRQPEVMF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)Cl)C2=C(C=NN2)S(=O)(=O)N

Origin of Product

United States

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